Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate
Description
Properties
CAS No. |
27046-17-9 |
|---|---|
Molecular Formula |
C23H16O5S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
phenyl 4-(benzenesulfonyl)-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H16O5S/c24-22-19-14-8-7-13-18(19)21(29(26,27)17-11-5-2-6-12-17)15-20(22)23(25)28-16-9-3-1-4-10-16/h1-15,24H |
InChI Key |
VSZGXZSYPHDPSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Phenylsulfonyl-1(3H)-Isobenzofuranone Intermediate
The reaction commences with phthalaldehydic acid, which undergoes thiolation with benzenethiol in benzene under acidic conditions (p-toluenesulfonic acid catalyst) to yield 3-phenylthio-1(3H)-isobenzofuranone. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) at -78°C converts the sulfide to the sulfone derivative, 3-phenylsulfonyl-1(3H)-isobenzofuranone, in 88% yield. This intermediate is critical for introducing the phenylsulfonyl moiety.
Anion Generation and Michael Addition
The sulfone intermediate is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C to generate a stabilized anion. This anion reacts with Michael acceptors such as methyl acrylate or ethyl vinyl ketone, leading to alkoxy intermediates that undergo spontaneous cyclization. For example, reaction with methyl phenylsulfonylacetate produces a Z-alkene adduct, which equilibrates to the E-isomer before S<sub>N</sub>Ar cyclization.
Table 1: Key Reaction Parameters for S<sub>N</sub>Ar Cyclization
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Base | LDA in THF | – |
| Temperature | -78°C to room temperature | 70–88 |
| Michael Acceptor | Methyl phenylsulfonylacetate | 75–82 |
| Cyclization Catalyst | Anhydrous K<sub>2</sub>CO<sub>3</sub> in DMF | 83–89 |
Sulfoxide/Sulfone-Mediated Cyclization Strategies
Alternative routes leverage sulfoxide or sulfone groups to direct regioselective cyclization. These methods often produce higher yields due to the enhanced leaving-group ability of sulfonyl moieties.
Sulfoxide Route
Ethyl 2-phenylsulfinylmethylbenzoate is prepared via bromination of ortho-toluate using N-bromosuccinimide (NBS), followed by thiophenoxide displacement. Oxidation with sodium periodate or mCPBA yields the sulfoxide, which undergoes LDA-mediated deprotonation and reaction with acrylate derivatives. The resulting intermediates cyclize at room temperature to form 1-hydroxynaphthalene derivatives.
Sulfone Route Optimization
Compared to sulfoxides, sulfones exhibit superior stability under basic conditions. For instance, 3-phenylsulfonyl-1(3H)-isobenzofuranone reacts with active methylene compounds (AMCs) like diethyl malonate in dimethylformamide (DMF) at 23°C, achieving 83–89% yields after cyclization. The sulfone group facilitates a cleaner reaction profile, minimizing side products such as over-oxidized species.
Domino Reactions Using Morita–Baylis–Hillman Acetates
Domino reactions combining MBH acetates and AMCs offer a streamlined pathway to naphthalene frameworks. This method involves three sequential steps: S<sub>N</sub>2′ displacement, alkene equilibration, and S<sub>N</sub>Ar cyclization.
Reaction Mechanism and Conditions
MBH acetates (e.g., 2-cyano-1-(2-fluorophenyl)allyl acetate) react with AMCs (e.g., methyl phenylsulfonylacetate) in the presence of anhydrous K<sub>2</sub>CO<sub>3</sub> in DMF at 23°C. The initial S<sub>N</sub>2′ displacement produces a Z-alkene intermediate, which equilibrates to the E-isomer before cyclization. Heating at 90°C for 6 hours completes the aromatization, yielding this compound in 76–82% yields.
Table 2: Domino Reaction Optimization
| AMC | Leaving Group | Product Yield (%) |
|---|---|---|
| Methyl phenylsulfonylacetate | Acetoxy | 82 |
| Diethyl malonate | Acetoxy | 80 |
| Ethyl cyanoacetate | Acetoxy | 75 |
Industrial-Scale Production Considerations
While laboratory syntheses prioritize yield and purity, industrial methods focus on cost-effectiveness and scalability. Automated continuous-flow reactors are employed for esterification and cyclization steps, reducing reaction times from hours to minutes. Solvent recovery systems and catalytic recycling (e.g., using immobilized LDA analogs) further enhance sustainability.
Purification Techniques
Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) is reserved for pharmaceutical-grade material, ensuring >99% purity.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages:
-
S<sub>N</sub>Ar Route : High regioselectivity but requires cryogenic conditions.
-
Sulfone/Sulfoxide Routes : Improved yields and stability but necessitate hazardous oxidants.
-
Domino Reactions : One-pot efficiency but sensitive to AMC nucleophilicity.
Table 3: Method Comparison
| Method | Yield Range (%) | Temperature Range | Key Limitation |
|---|---|---|---|
| S<sub>N</sub>Ar | 70–88 | -78°C to 90°C | Cryogenic requirements |
| Sulfoxide Cyclization | 65–78 | 0°C to 25°C | Oxidation side products |
| Domino Reaction | 75–82 | 23°C to 90°C | AMC compatibility |
Chemical Reactions Analysis
Hydroxyl Group (C1)
The phenolic -OH participates in:
-
Alkylation/Acylation : Forms ethers or esters under Mitsunobu or base-mediated conditions .
-
Coordination Chemistry : Acts as a ligand for metal catalysts in cross-coupling reactions.
Sulfonyl Group (C4)
The -SO₂Ph moiety:
-
Directs Electrophilic Substitution : Deactivates the ring but guides substituents to meta/para positions relative to itself.
-
Participates in Nucleophilic Aromatic Substitution (SNAr) : Activated by electron-withdrawing groups (e.g., -NO₂), enabling displacement by amines or thiols .
Ester Group (C2)
-
Hydrolysis : Under acidic or basic conditions, yields 4-(phenylsulfonyl)-1-hydroxy-2-naphthoic acid.
-
Transesterification : Reacts with alcohols (e.g., methanol) in the presence of catalysts like Ti(OiPr)₄ .
Electrophilic Aromatic Substitution
The sulfonyl group’s electron-withdrawing nature reduces ring reactivity but directs incoming electrophiles to specific positions (Table 1) :
| Electrophile | Position | Conditions | Product |
|---|---|---|---|
| NO₂⁺ | C6 (para to -SO₂) | HNO₃, H₂SO₄, 0–5°C | Nitro derivative |
| Br₂ | C5/C7 | FeBr₃, CH₂Cl₂, 25°C | Dibrominated adduct |
| SO₃H⁺ | C8 (ortho to -OH) | Fuming H₂SO₄, 50°C | Sulfonated product |
The hydroxyl group at C1 donates electron density, enhancing reactivity at C8 and C3 .
SNAr Ring Closure
In the synthesis of analogous naphthols (e.g., 20 in Scheme 3 ):
-
Aldol adduct A forms via K₂CO₃-mediated enolate attack on the aldehyde.
-
Deprotonation generates an α-carbanion, which undergoes SNAr displacement of fluoride.
-
Dehydration completes aromatization, driven by the stability of the naphthol system.
Radical Pathways
Under halogenation conditions, the sulfonyl group may stabilize radical intermediates, analogous to decarboxylative halogenation mechanisms (Scheme 9 ). For example:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of naphthoate, including phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that naphthoate derivatives can disrupt critical protein-protein interactions involved in cancer progression, particularly targeting oncoproteins like Mcl-1 .
Antibacterial Properties
Naphthoate derivatives have also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The sulfonyl group in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and bacterial cell death .
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitution and electrophilic aromatic substitution . Its ability to undergo functionalization under mild conditions makes it a valuable building block in synthetic organic chemistry.
Development of New Drug Candidates
The compound's structural characteristics allow for modifications that can lead to the development of new drug candidates with enhanced pharmacological profiles. For instance, the incorporation of different substituents on the naphthalene ring can yield compounds with improved selectivity and potency against specific biological targets .
Case Study 1: Inhibition of Protein-Protein Interactions
A study investigated the role of this compound as an inhibitor of the Mcl-1 oncoprotein interaction with pro-apoptotic proteins. The results indicated that modifications to the naphthoate structure could significantly enhance binding affinity and specificity, suggesting potential therapeutic applications in cancer treatment .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Halogenated analogs (e.g., 3m) exhibit lower yields (68%) but are hypothesized to improve target engagement via halogen bonding .
Synthetic Efficiency :
- Sulfamoyl derivatives (e.g., 3l) achieve higher yields (80%) compared to piperazinyl derivatives (3k: 71%), likely due to simplified coupling procedures .
Physicochemical Properties :
- The target compound’s CCS values suggest a larger molecular volume than simpler analogs like Phenyl 1-hydroxy-2-naphthoate (C₁₇H₁₂O₃), aligning with its extended sulfonyl-aryl substituent .
Biological Relevance :
- While sulfamoyl derivatives (3l, 3m) are studied as selective inhibitors, the target compound lacks reported biological data, highlighting a research gap .
Biological Activity
Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, potential therapeutic applications, and relevant research findings associated with this compound.
- Chemical Formula : CHO
- Molecular Weight : 264.28 g/mol
- CAS Number : 132-54-7
- Appearance : Off-white powder/crystals
- Melting Point : 93.0 to 96.0 °C
Anticancer Properties
This compound has demonstrated significant anticancer activity across various cancer cell lines. Research indicates that derivatives of naphthoate compounds exhibit cytotoxic effects, particularly against:
- Liver Cancer (Hep G2) : IC values around 1.2 µM.
- Lung Cancer (A549) : Effective at concentrations as low as 1.46 µM.
- Breast Cancer (MDA-MB-231) : Notable inhibition observed.
- Cervical Cancer (HeLa) : Exhibits significant cytotoxicity.
These findings suggest that the compound may interfere with cellular mechanisms essential for cancer cell survival and proliferation, potentially through apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
Studies have shown that hydroxynaphthoate derivatives possess anti-inflammatory properties. The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, with specific IC values indicating its effectiveness:
- Staphylococcus aureus (Gram-positive) : IC of 0.5 µg/mL.
- Escherichia coli (Gram-negative) : IC of 2 µg/mL.
This antibacterial activity highlights its potential use in developing new antibiotics or adjunct therapies for bacterial infections.
The biological activity of this compound is believed to be linked to its ability to interact with various biological targets:
- Inhibition of Histone Methyltransferases : The compound has been identified as an inhibitor of EZH1 and EZH2, which are involved in gene regulation and cancer progression .
- Interference with Steroid Hormone Metabolism : It inhibits 17β-hydroxysteroid dehydrogenases, which are crucial in estrogen metabolism, potentially affecting hormone-dependent cancers .
Research Findings
Recent studies have employed various methodologies to evaluate the biological activities of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study demonstrated that derivatives exhibited improved anticancer activity when combined with conventional chemotherapeutics, suggesting a synergistic effect that could enhance treatment efficacy.
- Clinical trials are ongoing to assess its safety and effectiveness in treating estrogen-dependent cancers, with preliminary results indicating promising outcomes.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate?
- Methodological Answer : High-performance liquid chromatography (HPLC) at pH 2.5 is effective for separating intermediates, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. Adjusting the pH to 7.5 reveals pH-dependent equilibria between tautomeric forms, as observed in related naphthoate derivatives . For sulfonyl group confirmation, infrared (IR) spectroscopy targeting S=O stretches (~1350–1160 cm⁻¹) and X-ray crystallography (if crystalline) are advised, based on structural analogs .
Q. What synthetic strategies are documented for introducing sulfonyl groups into naphthoate frameworks?
- Methodological Answer : Sulfonation typically involves reacting naphthoate precursors with sulfonating agents (e.g., sulfonic acids or SO₃ derivatives) under controlled conditions. For example, sulfinyl/sulfonyl substituents in naphthofuran derivatives are introduced via oxidation of thioether intermediates or direct sulfonation . Purification steps may include column chromatography using gradients of ethyl acetate/hexane to isolate sulfonated products.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with an eyewash station for 20 minutes. Store in airtight containers away from oxidizers, referencing safety guidelines for sulfonated aromatics .
Advanced Research Questions
Q. How does pH influence the structural analysis of enzymatic degradation products derived from this compound?
- Methodological Answer : Enzymatic cleavage by dioxygenases (e.g., 1-hydroxy-2-naphthoate dioxygenase) produces pH-sensitive metabolites. At pH 2.5, the product exists as a mixture of 2-oxo-3-(3-oxo-1,3-dihydro-1-isobenzofuranyl)propanoate (III) and its dihydroxy counterpart (IV). Raising the pH to 7.5 shifts the equilibrium to trans-2′-carboxybenzalpyruvate (II), confirmed by ¹H-NMR in deuterated phosphate buffer . This pH-dependent tautomerism must be controlled during metabolite identification.
Q. How can contradictions in NMR data for ring-cleaved metabolites be resolved?
- Methodological Answer : Contradictions often arise from dynamic equilibria between tautomers. Use deuterated buffers (e.g., D₂O with K₂HPO₄/KH₂PO₄) to stabilize the dominant species. For example, at neutral pH, only trans-2′-carboxybenzalpyruvate (II) is detectable via ¹H-NMR, as proton exchange with deuterium is negligible in the keto-enol system . Time-resolved NMR or low-temperature experiments may further clarify transient intermediates.
Q. What are the challenges in crystallizing sulfonated naphthoate derivatives, and how can they be addressed?
- Methodological Answer : Sulfonyl groups introduce steric bulk and polarity, complicating crystallization. Strategies include:
- Screening solvents with high polarity (e.g., DMSO/water mixtures).
- Using slow evaporation or diffusion methods to promote ordered lattice formation.
- Co-crystallization with stabilizing agents (e.g., crown ethers), as demonstrated in sulfinyl-naphthofuran systems .
Q. What role does the sulfonyl group play in modulating biological activity or metabolic stability?
- Methodological Answer : Sulfonyl groups enhance electrophilicity and resistance to enzymatic hydrolysis compared to hydroxyl or carboxylate analogs. In phenanthrene-degrading bacteria (e.g., Nocardioides sp. KP7), sulfonated intermediates may require specialized dioxygenases for cleavage, as seen in analogous pathways . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to microbial enzymes.
Data Contradiction Analysis
Q. Why might HPLC and NMR yield conflicting results for metabolite identification?
- Methodological Answer : HPLC retention times may not distinguish tautomers, while NMR captures dynamic equilibria. For example, at pH 2.5, HPLC separates III and IV, but NMR reveals their coexistence. Cross-validate using MS/MS fragmentation patterns and pH-controlled experiments .
Experimental Design Considerations
Q. How to design experiments to study the environmental degradation of this compound?
- Methodological Answer :
Microbial Screening : Use enrichment cultures from contaminated soils, selecting for strains capable of degrading polycyclic aromatics (e.g., Nocardioides spp.).
Metabolite Trapping : Add NaN₃ to inhibit further degradation, then extract intermediates at timed intervals for LC-MS/MS analysis.
Isotope Labeling : Incorporate ¹³C at the sulfonyl group to track metabolic fate via stable isotope probing (SIP) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
